2-Debenzoyl-2-pentenoyl Docetaxel
Description
Overview of Taxane (B156437) Alkaloids in Medicinal Chemistry
Taxanes are a class of naturally occurring diterpenes originally identified in plants of the Taxus genus, commonly known as yews. wikipedia.org These compounds are characterized by a complex taxadiene core structure. wikipedia.org In the realm of medicinal chemistry, taxanes have garnered significant attention for their potent antineoplastic properties. oncohemakey.commhmedical.com Their primary mechanism of action involves the disruption of microtubule function, which is essential for cell division. wikipedia.org Unlike other spindle poisons such as the vinca (B1221190) alkaloids that inhibit microtubule assembly, taxanes stabilize microtubules, preventing their depolymerization and ultimately leading to cell cycle arrest and apoptosis. wikipedia.orgiiarjournals.org The discovery and development of taxanes, including the widely used paclitaxel (B517696) and docetaxel (B913), represent a major advancement in cancer chemotherapy. oncohemakey.com
The Significance of Docetaxel as a Lead Compound in Antineoplastic Research
Docetaxel, a semi-synthetic analogue of paclitaxel, is a highly influential chemotherapeutic agent. nih.gov It is a cornerstone in the treatment of a wide array of cancers, including breast, non-small cell lung, prostate, and gastric cancers. nih.govnih.gov Docetaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and inhibits cell division. nih.govnih.gov This activity has established docetaxel as a critical lead compound in the ongoing search for improved anticancer drugs. nih.gov Its well-documented efficacy and mechanism of action provide a robust platform for the design and synthesis of new derivatives with potentially enhanced properties. nih.govnih.gov
Chemical Identity and Structural Relationship of 2-Debenzoyl-2-pentenoyl Docetaxel to Docetaxel
This compound is a specific derivative and impurity of docetaxel. chemicalbook.comclearsynth.com Its chemical structure is closely related to that of its parent compound. The key structural modification lies in the substitution at the C2 position of the taxane core. In docetaxel, this position is occupied by a benzoyl group. In this compound, this benzoyl group is replaced by a pentenoyl group. chemicalbook.comsynzeal.com This seemingly minor alteration in the molecular structure can have significant implications for the compound's chemical and biological properties.
Below is a table detailing the chemical properties of this compound:
| Property | Value |
| CAS Number | 1412898-66-8 |
| Molecular Formula | C41H55NO14 |
| Molecular Weight | 785.89 g/mol |
| Melting Point | >162°C (decomposes) |
| Boiling Point | 865.8±65.0 °C (Predicted) |
| Density | 1.33±0.1 g/cm3 (Predicted) |
| Data sourced from references chemicalbook.comaxios-research.comsincopharmachem.com |
Rationale for Investigating Docetaxel Derivatives and Analogues
The investigation into docetaxel derivatives like this compound is driven by several key scientific objectives. A primary goal is to overcome the limitations associated with existing taxane therapies, such as the development of drug resistance. oncohemakey.comnih.gov Cancer cells can develop resistance to docetaxel through various mechanisms, including the overexpression of efflux pumps like P-glycoprotein, which actively remove the drug from the cell. nih.gov By modifying the chemical structure of docetaxel, researchers aim to create new analogues that may be less susceptible to these resistance mechanisms. iiarjournals.orgnih.gov
Properties
CAS No. |
1412898-66-8 |
|---|---|
Molecular Formula |
C41H55NO14 |
Molecular Weight |
785.89 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for Taxane Derivatives
Semisynthesis Routes to Docetaxel (B913) Core Structures
The core structure of docetaxel is typically obtained through a semisynthetic approach, starting from naturally occurring precursors. A common starting material is 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively large quantities from the needles of the European yew tree, Taxus baccata. acs.orgnih.gov This precursor contains the essential tetracyclic core of the docetaxel molecule.
The semisynthesis of docetaxel from 10-DAB involves several key steps. One crucial transformation is the esterification of the C-13 hydroxyl group of the baccatin (B15129273) III core with a protected β-lactam side chain. researchgate.netresearchgate.net This side chain, (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine, is vital for the biological activity of docetaxel. nih.gov The synthesis of this side chain itself can be achieved through various methods, including the use of Staudinger cycloaddition. researchgate.net
Targeted Derivatization at the C-2 Position: Introduction of the Pentenoyl Moiety
The creation of 2-Debenzoyl-2-pentenoyl Docetaxel involves the specific modification of the C-2 position of the docetaxel core. This requires the removal of the naturally occurring benzoyl group and the subsequent introduction of a pentenoyl group.
Regioselective Esterification Methodologies
Achieving selective esterification at the C-2 position in a complex molecule like a taxane (B156437) derivative presents a significant chemical challenge due to the presence of multiple hydroxyl groups with varying reactivities. nih.govacs.org The reactivity of the hydroxyl groups in taxanes generally follows the order C-2' > C-7 > C-10. acs.orgresearchgate.net To achieve regioselectivity, chemists often employ protecting group strategies. For instance, the more reactive hydroxyl groups, such as the one at the C-2' position, can be temporarily blocked to direct the acylation to the desired C-2 position. nih.gov
The choice of coupling reagents and reaction conditions is also critical for controlling the regioselectivity of the esterification. Common reagents used for ester formation include acyl chlorides or acid anhydrides in the presence of a base, or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov
Chemical Precursors and Reaction Conditions
The synthesis of this compound would necessitate the following key precursors:
A suitably protected docetaxel intermediate: This would likely be a derivative of 10-DAB where other reactive hydroxyl groups are protected, leaving the C-2 hydroxyl group available for modification.
A pentenoylating agent: This could be pentenoyl chloride or pentenoic acid, which would serve as the source of the pentenoyl group.
The reaction would involve the debenzoylation at the C-2 position, followed by the esterification with the pentenoylating agent under carefully controlled conditions to ensure the desired modification occurs without affecting other parts of the molecule.
Characterization of Synthetic Intermediates and Final Compound
The structural confirmation of the synthetic intermediates and the final product, this compound, relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure. rsc.org
¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the assignment of protons in the taxane skeleton and the side chains. Specific chemical shifts and coupling constants can confirm the presence and location of the pentenoyl group. researchgate.netresearchgate.net
¹³C NMR provides information about the carbon framework of the molecule.
2D NMR techniques , such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the chemical formula.
Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as hydroxyls, esters, and amides, which are characteristic of the docetaxel structure. rsc.org
Scalability Considerations for Research-Scale Production
The synthesis of complex molecules like this compound, even on a research scale, requires careful planning to ensure reproducibility and efficiency. Key considerations for scalability include:
Robustness of the synthetic route: Each step in the synthesis should be reliable and provide consistent yields.
Purification methods: Efficient methods for purifying the intermediates and the final compound, such as column chromatography or high-performance liquid chromatography (HPLC), are essential.
Availability of starting materials: The accessibility and cost of the starting materials, particularly the docetaxel precursor, can impact the feasibility of the synthesis.
Process optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents can improve yields and reduce the formation of byproducts. nih.gov
For research-scale production, the focus is often on obtaining sufficient quantities of the target compound for biological evaluation, rather than on large-scale manufacturing.
Advanced Molecular and Cellular Pharmacology
Apoptosis and Programmed Cell Death Pathways
Docetaxel (B913) is a potent inducer of cell death in cancer cells, primarily through the activation of apoptosis. However, its mechanisms of inducing cell death are complex and can be influenced by the specific cancer type and cellular context.
Induction of Apoptotic Markers (e.g., Caspase Activation, PARP Cleavage)
Docetaxel treatment has been shown to trigger the classical hallmarks of apoptosis across various cancer cell lines. A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
Research has demonstrated that docetaxel induces the activation of both initiator caspases, such as caspase-2 and caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govresearchgate.net In prostate cancer cell lines like PC3, docetaxel treatment leads to a gradual activation of caspase-2 and caspase-3. nih.gov Similarly, in melanoma cell lines, docetaxel has been observed to activate caspase-2 before other caspases. researchgate.net
The activation of executioner caspases leads to the cleavage of critical cellular substrates, culminating in the dismantling of the cell. One such key substrate is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by activated caspase-3 is a well-established marker of apoptosis. Studies have consistently shown that docetaxel induces the proteolytic cleavage of PARP into its signature apoptotic fragments in various cancer cells, including prostate and melanoma cell lines. nih.govresearchgate.netaacrjournals.org This cleavage renders the enzyme inactive, preventing DNA repair and facilitating cell death.
Other caspase substrates cleaved during docetaxel-induced apoptosis include Topoisomerase I and Lamin B. aacrjournals.org The collective action of these cleavage events contributes to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.gov
Table 1: Docetaxel-Induced Activation of Apoptotic Markers in Cancer Cell Lines
| Cancer Type | Cell Line | Apoptotic Marker | Observed Effect | Citation |
|---|---|---|---|---|
| Prostate Cancer | PC3 | Caspase-2 and -3 | Gradual activation over 48 hours | nih.gov |
| Prostate Cancer | PC3 | PARP | Cleavage into p85 apoptotic fragment | nih.gov |
| Prostate Cancer | RWPE-2, DU145, PC3 | Caspase-3 | Activity induced at low doses (0.01-0.1 μM) | aacrjournals.org |
| Prostate Cancer | RWPE-2, DU145, PC3 | PARP, Topoisomerase I, Lamin B | Proteolytic processing into apoptotic fragments | aacrjournals.org |
| Melanoma | IgR3, MM200 | Caspase-2, -8, -9 | Activation of caspases | researchgate.net |
| Melanoma | IgR3, MM200 | PARP | Cleavage observed | researchgate.net |
Involvement of Bcl-2 Family Proteins and Mitochondrial Pathways
The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). nih.govnih.gov The balance between these opposing factions determines the cell's fate when challenged with a death stimulus like docetaxel.
Docetaxel can modulate the expression and activity of Bcl-2 family proteins, tipping the balance in favor of apoptosis. It has been reported to attenuate the anti-apoptotic effects of Bcl-2 and Bcl-xL gene expression. cancer-research-network.com The mechanism often involves the activation of pro-apoptotic "BH3-only" proteins, which can either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 members. cancer.gov
Upon activation, Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and apoptosis-inducing factor (AIF). researchgate.netnih.gov The release of cytochrome c is a pivotal event, as it binds to Apaf-1 to form the apoptosome, which then activates caspase-9, the initiator caspase of the intrinsic pathway. nih.gov
Studies have shown that docetaxel treatment can induce changes in the mitochondrial membrane potential and promote the release of cytochrome c and AIF from the mitochondria into the cytosol in melanoma cells. researchgate.net However, the role of Bcl-2 in docetaxel sensitivity can be complex and context-dependent. For instance, in the DU145 human prostate cancer cell line, overexpression of Bcl-2 did not confer resistance to docetaxel, suggesting that in some cases, docetaxel can induce cell death through Bcl-2-independent pathways. nih.govurotoday.com
Table 2: Role of Bcl-2 Family and Mitochondrial Events in Docetaxel-Induced Apoptosis
| Protein/Event | Function in Apoptosis | Effect of Docetaxel | Citation |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulates its protective effects | cancer-research-network.com |
| Bcl-xL | Anti-apoptotic | Downregulates its protective effects | cancer-research-network.com |
| Bid | Pro-apoptotic | Can be cleaved to tBid, amplifying the death signal | nih.gov |
| Mitochondrial Membrane Potential | Maintained in healthy cells | Induces changes in membrane potential | researchgate.net |
| Cytochrome c | Released from mitochondria to trigger caspase activation | Induces release from mitochondria to the cytosol | researchgate.net |
| AIF (Apoptosis-Inducing Factor) | Released from mitochondria to promote caspase-independent cell death | Induces release from mitochondria to the cytosol | researchgate.net |
Non-Apoptotic Cell Death Mechanisms (e.g., Autophagy, Necroptosis)
While apoptosis is a major mechanism of docetaxel's antitumor activity, it is not the only way this drug can kill cancer cells. Evidence suggests that docetaxel can also induce non-apoptotic forms of programmed cell death, such as necroptosis and autophagy, particularly in cells where the apoptotic machinery is defective or in a dose-dependent manner. aacrjournals.orgnih.gov
Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, that is independent of caspases. nih.gov It is often triggered when apoptosis is inhibited. nih.gov In some cancer cell lines, docetaxel has been shown to induce necroptosis. For example, in certain breast cancer cells, docetaxel can trigger necroptotic cell death, and this can be attenuated by inhibitors of the necroptosis pathway, such as the MLKL inhibitor necrosulfonamide. researchgate.net The induction of necroptosis may be a valuable strategy to overcome resistance to apoptosis-inducing chemotherapies. nih.gov
Autophagy: Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival under stress or leading to cell death (autophagic cell death). unamur.be In some contexts, docetaxel-induced autophagy can contribute to cell death. However, in other scenarios, autophagy may act as a survival mechanism, and inhibiting it could enhance the cytotoxic effects of docetaxel. The precise role of autophagy in response to docetaxel appears to be highly dependent on the cancer type and the specific cellular environment.
Furthermore, studies have shown that docetaxel-induced cell death can involve lysosomal membrane permeabilization and the activation of cathepsins, which can contribute to cell death independently of caspases. nih.gov
Molecular Targeting Beyond Tubulin: Novel Mechanisms of Action
While the primary mechanism of action of docetaxel is the stabilization of microtubules, leading to cell cycle arrest and apoptosis, emerging evidence suggests that its anticancer effects may not be solely attributable to this function. nih.govnih.gov
Docetaxel's interaction with microtubules can have downstream effects on various signaling pathways. For example, it has been shown to inhibit the activity of Cdc42, a member of the Rho family of small GTPases, which is involved in regulating actin dynamics and cell migration. nih.gov By suppressing Cdc42 activity, docetaxel may inhibit the invasiveness of cancer cells, an effect that is independent of its direct cytotoxic properties. nih.gov
Additionally, docetaxel's impact on microtubule dynamics can influence cellular trafficking and the signaling of various oncogenic pathways, although these effects are less well-defined than its direct impact on mitosis. nih.gov The observation that docetaxel is effective against slowly growing solid tumors also hints at mechanisms beyond simply targeting rapidly proliferating cells. nih.gov
Modulation of Gene and Protein Expression Profiles
Docetaxel treatment can significantly alter the gene and protein expression profiles of cancer cells, reflecting its profound impact on cellular physiology. These changes are not limited to the direct targets of the drug but extend to a wide range of cellular pathways.
Transcriptome analyses of tumors from patients treated with docetaxel have revealed significant changes in the expression of genes involved in the cell cycle. researchgate.net For example, genes such as BUB1B, CCNB1, CCNB2, TTK, and CDK1, which are crucial for mitotic progression, have shown altered expression following docetaxel therapy. researchgate.net These changes underscore the drug's primary mechanism of disrupting microtubule function during mitosis.
Furthermore, docetaxel can influence the expression of genes involved in apoptosis, DNA repair, and other cancer-related pathways. nih.gov In some studies, gene expression signatures have been identified that may predict the response of tumors to docetaxel-based chemotherapy. nih.gov For instance, a 28-gene expression profile was identified in breast cancer that could predict the pathological complete response to a trastuzumab-docetaxel regimen. nih.gov
The ability of docetaxel to modulate the expression of a wide array of genes highlights the complexity of its mechanism of action and provides a basis for identifying biomarkers of response and resistance.
Preclinical Efficacy and Biological Selectivity in Advanced Models
In Vitro Cytotoxicity Evaluation Across Diverse Cancer Cell Lines
There is no available data concerning the in vitro cytotoxic effects of 2-Debenzoyl-2-pentenoyl Docetaxel (B913) on any cancer cell lines.
No studies reporting the half-maximal inhibitory concentrations (IC50) of 2-Debenzoyl-2-pentenoyl Docetaxel have been identified.
Information from cell proliferation inhibition assays for this compound is not available in the reviewed literature.
There is no documented research on the effects of this compound on cancer stem cells.
Structure Activity Relationship Sar of C 2 Pentenoyl Modification
The Role of the C-2 Position in Taxane (B156437) Biological Activity
The C-2 position of the taxane core is a critical determinant of the molecule's biological activity. The substituent at this position plays a significant role in the binding of the taxane to β-tubulin, a key component of microtubules. nih.gov The benzoyl group at C-2 in paclitaxel (B517696), for instance, is known to be a crucial site for inducing the cytotoxic actions of the drug. nih.gov Molecular modeling studies have indicated that the C-2 benzoyl ring fits into a specific pocket on β-tubulin. nih.gov Alterations at this position can, therefore, significantly modulate the binding affinity and subsequent biological response. Research has shown that even minor modifications, such as the introduction of an azido (B1232118) substituent in the C-2 benzoyl ring, can lead to derivatives with greater activity than the parent compound. nih.gov This highlights the sensitivity of the biological activity to the chemical nature of the C-2 substituent.
Comparative Analysis of the Pentenoyl Group versus Benzoyl Group at C-2
The substitution of the C-2 benzoyl group with a pentenoyl group introduces distinct steric and electronic properties to the docetaxel (B913) molecule, which in turn affects its interaction with tubulin and its cytotoxic profile.
The benzoyl group is an aromatic moiety, while the pentenoyl group is an aliphatic, unsaturated acyl group. This fundamental difference in structure leads to altered steric and electronic profiles. The planar and rigid nature of the benzoyl ring contrasts with the more flexible, non-aromatic pentenoyl chain. These differences influence how the molecule docks into the hydrophobic binding pocket on β-tubulin.
The cytotoxic potency of taxane derivatives is intrinsically linked to their ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis. nih.gov Docetaxel itself generally exhibits greater potency in promoting microtubule assembly compared to paclitaxel. nih.gov The modification at the C-2 position with a pentenoyl group is anticipated to modulate this activity. While specific comparative cytotoxicity data for 2-Debenzoyl-2-pentenoyl Docetaxel against a panel of cancer cell lines is not extensively detailed in the provided results, the principle that modifications at this site can significantly impact cytotoxicity is well-established. For instance, studies on other C-2 modified taxanes have demonstrated a wide range of cytotoxic activities, underscoring the importance of this position in determining the drug's efficacy. nih.gov The cytotoxic effect of such derivatives is often evaluated using assays that measure cell viability, such as the MTT assay or by quantifying apoptosis. nih.govnih.gov
| Compound | Modification at C-2 | Reported Biological Activity Aspect | Reference |
| 2-m-azido baccatin (B15129273) III | m-azido substituent on the benzoyl ring | Inhibited proliferation of human cancer cells at nanomolar concentrations. nih.gov | nih.gov |
| Docetaxel | Benzoyl group | Active against tumor cells of different origins. nih.gov | nih.gov |
| This compound | Pentenoyl group | Identified as an impurity of Docetaxel Trihydrate. veeprho.com | veeprho.com |
Preclinical Pharmacokinetics and Drug Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Preclinical studies on docetaxel (B913) have been conducted in various animal models, including mice and rats, to characterize its pharmacokinetic profile. These studies have revealed a linear pharmacokinetic behavior for docetaxel. nih.gov
The systemic clearance and volume of distribution are key parameters that describe the elimination and distribution of a drug in the body. For docetaxel, these parameters have been determined in preclinical models. While specific values for 2-Debenzoyl-2-pentenoyl Docetaxel are not available, the data for docetaxel provides a relevant baseline. Docetaxel is known to have a high volume of distribution and clearance, which is indicative of extensive drug distribution and protein binding. aacrjournals.org
In a study using a docetaxel-carboxymethylcellulose nanoparticle (Cellax) in mice, the clearance of docetaxel was significantly lower compared to the standard formulation, Taxotere. nih.gov This highlights how formulation can impact the pharmacokinetic properties of docetaxel and, by extension, its derivatives.
Table 1: Pharmacokinetic Parameters of Docetaxel in Animal Models
| Parameter | Animal Model | Value | Reference |
| Plasma Protein Binding | Various | 76-97% | nih.gov |
| Elimination Half-Life (Tumor) | Mice | 22 hours | nih.gov |
Note: This table presents data for the parent compound, docetaxel, as specific data for this compound is not available in the public domain.
The distribution of a drug into various tissues determines its efficacy and potential toxicity. Studies in mice and rats have shown that docetaxel widely distributes into most tissues, including tumor tissue. nih.gov However, only low concentrations are typically detected in the central nervous system. nih.gov
When administered intraperitoneally in a rat model, docetaxel showed significantly higher concentrations in the peritoneal fluid and lower concentrations in the plasma compared to intravenous administration. nih.gov High concentrations of the drug were also observed in the abdominal wall and colon following intraperitoneal delivery. nih.gov
A study with a docetaxel-carboxymethylcellulose nanoparticle formulation (Cellax) in mice demonstrated reduced non-specific distribution of docetaxel to the heart, lung, and kidney compared to Taxotere. nih.gov Conversely, the tumor uptake of Cellax was significantly higher. nih.gov
Metabolic Fate of the Pentenoyl Moiety
The metabolic fate of this compound is anticipated to be influenced by the presence of the pentenoyl group at the C2 position. While specific metabolic pathways for this derivative have not been detailed in published literature, the metabolism of the parent compound, docetaxel, offers significant insights.
The metabolism of docetaxel is known to be distinct from that of similar taxanes like paclitaxel (B517696). nih.gov A major pathway for docetaxel elimination is through hepatobiliary excretion, with a significant portion of the dose excreted in the feces as the parent drug or as hydroxylated metabolites. nih.gov The metabolic profile of docetaxel has been found to be similar across different species in both in vitro and in vivo models. nih.gov
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, plays a crucial role in the metabolism of docetaxel. nih.gov Studies have shown that inter-patient variability in CYP3A4 activity can account for differences in docetaxel clearance and toxicity. nih.gov In animal models, the co-administration of ritonavir, a potent CYP3A4 inhibitor, was shown to dramatically increase the systemic exposure of oral docetaxel in mice by inhibiting its first-pass metabolism. scispace.com This underscores the significant role of CYP3A4 in the metabolic breakdown of docetaxel. scispace.com It is highly probable that this compound also serves as a substrate for CYP3A4, and its metabolism is likely influenced by the activity of this enzyme.
Plasma Protein Binding and its Implications for Distribution
The extent of plasma protein binding is a critical determinant of a drug's distribution and availability to target tissues. Docetaxel is extensively bound to plasma proteins, with reported binding ranging from 76% to 97% in various animal species. nih.govnih.gov The primary binding proteins for docetaxel in human plasma are lipoproteins, alpha1-acid glycoprotein (B1211001) (AAG), and albumin. nih.gov Due to the high inter-individual variability of AAG concentration, it is considered a major determinant of the variability in docetaxel plasma binding. nih.gov The extensive plasma protein binding of docetaxel suggests that only a small fraction of the drug is free to distribute into tissues and exert its pharmacological effect. The introduction of the pentenoyl group in this compound may alter its lipophilicity and, consequently, its affinity for plasma proteins, which would have direct implications for its distribution profile.
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies of this compound
Currently, there is a notable absence of publicly available preclinical data specifically detailing the pharmacokinetic/pharmacodynamic (PK/PD) correlation for the compound this compound. Extensive searches of scientific literature and databases have not yielded specific studies that establish a direct relationship between the exposure (pharmacokinetics) of this particular docetaxel derivative and its pharmacological effect (pharmacodynamics) in preclinical models.
The investigation into the PK/PD relationship is a critical step in the preclinical development of any new chemical entity. Such studies are designed to elucidate the exposure-response relationship, which is fundamental to understanding a drug's potency and efficacy. This typically involves measuring drug concentrations in plasma and tissues over time and correlating these findings with a pharmacodynamic endpoint, such as tumor growth inhibition in cancer models.
While research exists for the parent compound, docetaxel, and other derivatives, this information cannot be extrapolated to this compound due to the unique chemical modification. The alteration of the benzoyl group at the C-2 position with a pentenoyl group can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target, β-tubulin. Therefore, dedicated preclinical PK/PD studies on this compound are necessary to characterize its specific therapeutic potential.
Without such studies, it is not possible to construct data tables or provide detailed research findings on the correlation between the pharmacokinetic parameters (e.g., AUC, Cmax) and the pharmacodynamic outcomes for this compound.
Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Contexts
Investigation of Taxane (B156437) Resistance Mechanisms Specific to 2-Debenzoyl-2-pentenoyl Docetaxel (B913)
While direct studies on 2-Debenzoyl-2-pentenoyl Docetaxel are lacking, the resistance mechanisms identified for docetaxel are presumed to be relevant.
The primary target of docetaxel is the β-tubulin subunit of microtubules. nih.gov Alterations in tubulin can prevent or reduce the efficacy of drug binding, leading to resistance.
Overexpression of βIII-tubulin: Increased expression of the βIII-tubulin isotype is a frequently cited mechanism of taxane resistance. nih.govnih.govoaepublish.com This isotype may alter microtubule dynamics in a way that is less susceptible to the stabilizing effects of docetaxel. oaepublish.com Studies have shown that the upregulation of βII-, βIII-, and βV-tubulin isotypes is significantly associated with resistance to paclitaxel (B517696) and docetaxel. oaepublish.com
Tubulin Mutations: Point mutations in the genes encoding β-tubulin can change the amino acid sequence at or near the taxane-binding site, thereby reducing the binding affinity of the drug. nih.govnih.gov Although not a common finding in all cancer types, preclinical models have demonstrated that such mutations can confer a high level of resistance. nih.govnih.gov
Table 1: Tubulin Alterations Associated with Docetaxel Resistance in Preclinical Studies
| Alteration | Description | Associated Cancer Models (Preclinical) | Reference |
| βIII-tubulin Overexpression | Increased expression of the TUBB3 gene, leading to higher levels of the βIII-tubulin isotype, which is less sensitive to docetaxel's stabilizing effects. | Prostate Cancer, Breast Cancer, Non-small cell lung cancer | nih.govnih.govmdpi.com |
| β-tubulin Mutations | Point mutations in the β-tubulin gene that alter the drug-binding pocket, reducing docetaxel's affinity for its target. | Breast Adenocarcinoma, Ovarian Cancer | nih.govnih.gov |
| Altered Tubulin Isotype Profile | Changes in the overall composition of tubulin isotypes, affecting the dynamic instability of microtubules and their interaction with docetaxel. | Various cancer cell lines | oaepublish.com |
A major mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and thus their efficacy. nih.govnih.gov
P-glycoprotein (P-gp/ABCB1): Overexpression of P-glycoprotein, encoded by the ABCB1 (or MDR1) gene, is a well-established cause of resistance to docetaxel and other taxanes. nih.govoaepublish.comnih.gov Docetaxel is a known substrate for P-gp. oaepublish.comnih.gov Increased levels of this efflux pump have been observed in various docetaxel-resistant cancer cell lines. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): While P-gp is the most studied, other ABC transporters like ABCG2 can also contribute to taxane resistance, although their role may be less prominent than that of P-gp.
Table 2: Key Drug Efflux Pumps in Docetaxel Resistance
| Efflux Pump | Gene | Function | Preclinical Evidence | Reference |
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent efflux of a broad range of xenobiotics, including docetaxel. | Upregulated in docetaxel-resistant prostate, gastric, and breast cancer cell lines. | nih.govnih.govamegroups.com |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of various anticancer drugs. | Implicated in taxane resistance, often in conjunction with P-gp. | wikipedia.org |
Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of chemotherapy.
Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor signaling pathway plays a crucial role in resistance to docetaxel. nih.gov Although docetaxel can inhibit AR nuclear translocation, persistent AR signaling, including the expression of AR variants like AR-V7, can promote cell survival and confer resistance. nih.govnih.gov Some studies suggest that aberrant AR signaling can lead to collateral resistance to taxanes. nih.gov
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a key regulator of cell survival, proliferation, and apoptosis. Hyperactivation of this pathway is frequently observed in docetaxel-resistant cancer cells. nih.govresearchgate.netnews-medical.net Activation of AKT can promote the expression of anti-apoptotic proteins and inhibit pro-apoptotic signals, thereby diminishing the cytotoxic effects of docetaxel. researchgate.netnih.gov
Table 3: Survival Pathways Implicated in Docetaxel Resistance
| Pathway | Key Proteins | Mechanism of Resistance | Preclinical Models | Reference |
| Androgen Receptor (AR) Signaling | AR, AR-V7 | Sustained pro-survival signaling, inhibition of apoptosis. | Prostate cancer cell lines | nih.govnih.govnih.gov |
| PI3K/AKT Pathway | PI3K, AKT, mTOR | Promotion of cell survival and proliferation, inhibition of apoptosis. | Prostate cancer, lung cancer cell lines | nih.govresearchgate.netnews-medical.netnih.gov |
Sensitization Strategies in Preclinical Models
To overcome these resistance mechanisms, various strategies are being explored in preclinical settings, primarily focusing on combination therapies.
A logical approach to combat resistance mediated by efflux pumps is the co-administration of an inhibitor of these pumps.
P-glycoprotein Inhibitors: Several generations of P-gp inhibitors have been developed. While early inhibitors had limitations due to toxicity and pharmacokinetic interactions, newer agents are being investigated. nih.gov Preclinical studies have shown that P-gp inhibitors can restore sensitivity to docetaxel in resistant cell lines. nih.gov However, translating this success to the clinic has been challenging. nih.gov
Strategies to counteract tubulin-based resistance are also under investigation.
Novel Microtubule-Targeting Agents: The development of new taxanes, such as cabazitaxel, which is a poor substrate for P-gp, represents a strategy to overcome efflux-mediated resistance. nih.gov
Combination with other Microtubule-Targeting Agents: Combining different classes of microtubule-targeting agents that bind to distinct sites on tubulin is another potential strategy, though this requires careful consideration to avoid antagonistic effects. nih.govnih.gov
Table 4: Preclinical Sensitization Strategies for Docetaxel
| Strategy | Agent/Approach | Rationale | Preclinical Findings | Reference |
| Efflux Pump Inhibition | P-glycoprotein inhibitors (e.g., elacridar) | Block the efflux of docetaxel, thereby increasing its intracellular concentration and efficacy. | Reversal of docetaxel resistance in various cancer cell lines. | nih.gov |
| Targeting Survival Pathways | PI3K/AKT inhibitors (e.g., BEZ235) | Inhibit pro-survival signaling to enhance docetaxel-induced apoptosis. | Synergistic cytotoxicity observed in prostate and lung cancer models. | nih.govnih.gov |
| Combination with Novel Taxanes | Cabazitaxel | A taxane that is a poor substrate for P-gp, making it effective in docetaxel-resistant tumors with high P-gp expression. | Effective in docetaxel-refractory prostate cancer models. | nih.gov |
Development of Predictive Preclinical Biomarkers for Resistance
The ability to predict which tumors will be resistant to taxane chemotherapy is essential for avoiding unnecessary toxicity and for selecting more effective alternative treatments. Preclinical research, utilizing a variety of models from cell lines to patient-derived tissues, is fundamental in identifying and validating these predictive biomarkers before they can be considered for clinical use.
Genomic and Proteomic Strategies for Biomarker Identification
High-throughput screening technologies have been instrumental in identifying potential biomarkers of resistance to docetaxel. By comparing docetaxel-sensitive and docetaxel-resistant cancer cell lines, researchers can identify changes in gene and protein expression that are associated with the resistant phenotype.
For instance, proteomic profiling of docetaxel-resistant prostate cancer cell lines (PC3-Rx) compared to their sensitive counterparts (PC-3) led to the identification of several proteins potentially involved in resistance. nih.govascopubs.org One such study found that Macrophage Inhibitory Cytokine-1 (MIC-1) was upregulated, while Anterior Gradient 2 (AGR2) was downregulated in resistant cells. nih.govascopubs.org Functional studies confirmed their roles, as treating sensitive cells with recombinant MIC-1 induced resistance, and knocking down MIC-1 in resistant cells restored sensitivity to docetaxel. nih.govascopubs.org Conversely, reducing AGR2 expression in sensitive cells led to increased resistance. nih.govascopubs.org
Similarly, bioinformatic analysis of gene expression data from paclitaxel-resistant triple-negative breast cancer (TNBC) cell lines has identified numerous differentially expressed genes (DEGs) that are common across different cell lines. nih.gov These findings suggest that specific gene signatures, rather than single biomarkers, may be more robust predictors of taxane resistance.
Key Preclinical Biomarkers Under Investigation
A variety of molecules have been investigated as potential predictive biomarkers for taxane resistance in preclinical settings. These can be broadly categorized into protein-based and gene-expression-based markers.
Table 1: Selected Protein-Based Preclinical Biomarkers for Taxane Resistance
| Biomarker | Cancer Type | Preclinical Model | Key Findings |
|---|---|---|---|
| MIC-1 (GDF15) | Prostate Cancer | Docetaxel-resistant PC-3 cells (PC3-Rx) | Upregulation is associated with docetaxel resistance. Treatment with recombinant MIC-1 induces resistance in sensitive cells. nih.govascopubs.orgmdpi.com |
| AGR2 | Prostate Cancer | Docetaxel-resistant PC-3 cells (PC3-Rx) | Downregulation is linked to docetaxel resistance. Knockdown of AGR2 in sensitive cells confers resistance. nih.govascopubs.org |
| ABCB1 (MDR1) | Various Cancers | Taxane-resistant cell lines | Overexpression is a well-established mechanism of resistance, leading to increased drug efflux. nih.gov |
| ABCC1/MRP1, ABCG2/BCRP | Triple-Negative Breast Cancer | TNBC cell lines | Higher expression is observed in TNBC compared to other subtypes and is associated with chemoresistance. nih.gov |
Table 2: Selected Gene-Expression-Based Preclinical Biomarkers for Taxane Resistance
| Biomarker | Cancer Type | Preclinical Model | Key Findings |
|---|---|---|---|
| Differentially Expressed Genes (DEGs) | Triple-Negative Breast Cancer | Paclitaxel-resistant TNBC cell lines (SUM149, MDA-MB-468) | Identification of common upregulated and downregulated genes associated with paclitaxel resistance. nih.gov |
| mRNA Isoforms (e.g., AMBRA1-213, CFL1-201, TUBB3-201) | Prostate Cancer | Docetaxel-resistant PC3 cells | Expression of these isoforms increases with the development of resistance. mdpi.com |
| MIR222HG | Prostate Cancer | Docetaxel-resistant PC3 cells and patient-derived exosomes | Decreased expression is significantly associated with the development of docetaxel resistance. mdpi.com |
| Chromosomal Instability Signatures | Prostate Cancer, Ovarian Cancer, Breast Cancer, Sarcoma | Patient-derived tumor samples | A genomic test based on these signatures can predict resistance to taxane-based chemotherapy. urologytimes.com |
Advanced Preclinical Models for Biomarker Validation
While cell lines are crucial for initial biomarker discovery, more complex models that better recapitulate the tumor microenvironment are increasingly being used for validation. Patient-derived xenografts (PDXs), where patient tumor tissue is implanted into immunodeficient mice, and 3D organoid cultures are considered more clinically relevant. biorxiv.org These models preserve the cellular heterogeneity and architecture of the original tumor, providing a more accurate platform to test the predictive power of identified biomarkers. biorxiv.org Studies using organoid models have shown that they can reflect the platinum and paclitaxel sensitivity of ovarian cancer patients, suggesting their utility in predicting response to second-line taxane therapy. biorxiv.org
Circulating Biomarkers: A Non-Invasive Approach
The analysis of circulating tumor DNA (ctDNA) and exosomes from blood samples, often referred to as liquid biopsies, is a promising non-invasive method for monitoring and predicting treatment resistance. In preclinical studies, exosomes from patients with castration-resistant prostate cancer (CRPC) have been analyzed to identify transcriptomic changes associated with docetaxel resistance. mdpi.com For example, a decrease in the expression of MIR222HG in exosomes was linked to resistance, a finding that was also observed in resistant cell lines. mdpi.com This highlights the potential of using circulating biomarkers, identified and validated in preclinical models, to dynamically track the development of resistance.
Formulation Development and Advanced Drug Delivery Systems in Preclinical Research
Challenges in Formulation Due to Physicochemical Characteristics
The inherent physicochemical characteristics of taxane (B156437) derivatives like 2-Debenzoyl-2-pentenoyl Docetaxel (B913) present significant hurdles to the development of effective and stable formulations. A primary challenge is the poor aqueous solubility, a common trait among this class of compounds. nih.gov This necessitates the use of solubilizing agents or advanced formulation strategies to enable administration.
Another research avenue focuses on the development of prodrugs or chemical modifications of the molecule itself to improve its physicochemical properties without compromising its cytotoxic activity. The goal is to create a more "formulation-friendly" molecule that can be more easily incorporated into various drug delivery platforms.
Nanotechnology-Based Delivery Systems for Enhanced Preclinical Performance
Nanotechnology offers a transformative approach to drug delivery, providing innovative solutions to the formulation challenges associated with poorly soluble compounds like 2-Debenzoyl-2-pentenoyl Docetaxel. nih.gov By encapsulating the active pharmaceutical ingredient within a nanocarrier, it is possible to improve solubility, protect the drug from degradation, and alter its pharmacokinetic profile.
Polymeric Micelles and Nanoparticles
Polymeric micelles and nanoparticles represent a versatile class of nanocarriers for the delivery of hydrophobic drugs. These systems are typically composed of amphiphilic block copolymers that self-assemble in aqueous solution to form a core-shell structure. The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell provides a stealth-like characteristic, enabling the nanoparticle to evade the mononuclear phagocyte system and prolong its circulation time.
In preclinical studies involving the parent compound, Docetaxel, polymeric micelles have demonstrated the ability to significantly increase the maximum tolerated dose and enhance antitumor efficacy in various cancer models. nih.gov Research has explored the use of various polymers, including polyethylene (B3416737) glycol (PEG), polylactic-co-glycolic acid (PLGA), and poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA), to create tailored delivery systems with specific drug release profiles. nih.govnih.gov
Preclinical Studies of Polymeric Micelles and Nanoparticles with Docetaxel
| Polymer System | Key Findings in Preclinical Models | Reference |
|---|---|---|
| PEG-b-p(HPMAm-Bz) | High drug loading capacity (up to 23 wt%); achieved complete tumor regression in gastric cancer xenografts. | nih.gov |
| Poly(L-glutamic acid)-g-methoxy poly(ethylene glycol) | Showed superior antitumor activity and lower toxicity compared to conventional Docetaxel in a murine tumor model. | - |
| PLGA Nanoparticles | Demonstrated sustained drug release and enhanced cytotoxicity in breast cancer cell lines. | nih.gov |
| pH-sensitive PLA nanoparticles | Enhanced antiproliferative effects and synergistic activity when co-delivering docetaxel and tyrosine kinase inhibitors in HER2-positive breast cancer cells. | nih.gov |
Liposomal Formulations and Dendrimers
Liposomes, vesicular structures composed of a lipid bilayer, have long been investigated as drug delivery vehicles. nih.gov They can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified to improve their stability and targeting capabilities. For hydrophobic compounds like this compound, the drug would be partitioned within the lipid bilayer. The use of pegylated liposomes (liposomes coated with PEG) can further enhance circulation time and reduce immunogenicity. nih.gov
Dendrimers are highly branched, tree-like macromolecules with a well-defined architecture. Their unique structure provides a high density of surface functional groups, which can be utilized for drug attachment or targeting ligand conjugation. The interior of the dendrimer can also encapsulate drug molecules. Preclinical studies with Docetaxel have shown that dendrimer-based formulations can improve drug solubility and provide a controlled release profile. nih.gov
Comparative Entrapment Efficiency of Docetaxel in Different Nanocarriers
| Nanocarrier | Entrapment Efficiency (%) | Reference |
|---|---|---|
| Liposomes | 49.2 ± 1.51 | nih.gov |
| PLGA Nanoparticles | 62.34 ± 1.5 | nih.gov |
| Dendrimers | 28.26 ± 1.74 | nih.gov |
Targeted Delivery Approaches in Preclinical Models
A key advantage of nanotechnology-based drug delivery systems is the potential for targeted delivery. By decorating the surface of nanocarriers with specific ligands, it is possible to direct the drug-loaded nanoparticles to cancer cells while sparing healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov
Ligand-Mediated Targeting
Ligand-mediated targeting involves the use of molecules that bind to receptors overexpressed on the surface of cancer cells. nih.gov Common targeting ligands include antibodies, antibody fragments, peptides, aptamers, and small molecules like folic acid. nih.govnih.gov For instance, the folate receptor is often overexpressed in various cancers, making folic acid a suitable ligand for targeted drug delivery. nih.govnih.gov Preclinical studies with Docetaxel-loaded, folate-targeted nanoemulsions have demonstrated enhanced cytotoxicity and the ability to overcome multidrug resistance in ovarian cancer models. nih.gov Similarly, ligands targeting the prostate-specific membrane antigen (PSMA) have been used to deliver Docetaxel specifically to prostate cancer cells. nih.gov
Stimuli-Responsive Systems
Stimuli-responsive systems are designed to release their drug payload in response to specific triggers present in the tumor microenvironment or applied externally. nih.gov The tumor microenvironment is characterized by several unique features, such as lower pH and higher concentrations of certain enzymes and reducing agents like glutathione (B108866), which can be exploited for targeted drug release. nih.gov
For example, pH-sensitive nanocarriers can be engineered to be stable at physiological pH but to disassemble and release their contents in the acidic environment of tumors or endosomes. nih.govnih.gov Redox-responsive systems, on the other hand, utilize linkers that are cleaved in the presence of high glutathione concentrations, leading to drug release specifically within cancer cells. nih.gov External stimuli such as temperature, light, ultrasound, and magnetic fields can also be used to trigger drug release at the tumor site with high spatial and temporal control. nih.gov
In Vitro Release Kinetics and Stability within Delivery Systems
Comprehensive searches of scientific databases and patent literature did not yield specific studies investigating the in vitro release kinetics or stability of this compound when formulated within drug delivery systems.
In contrast, the parent compound, Docetaxel, has been the subject of numerous formulation strategies aimed at enhancing its therapeutic profile. These include encapsulation in nanoparticles, liposomes, micelles, and polymeric drug conjugates. For these Docetaxel formulations, in vitro release studies are a cornerstone of preclinical assessment, typically demonstrating controlled or sustained release profiles designed to maintain therapeutic drug concentrations while minimizing systemic toxicity. Stability assessments of these formulations under various conditions (e.g., pH, temperature, biological media) are also critical to ensure the integrity of the delivery system and the encapsulated drug prior to administration.
Hypothetically, were this compound to be formulated in similar advanced drug delivery systems, its in vitro release and stability would be influenced by several factors:
Physicochemical Properties of the Compound: The substitution of the benzoyl group with a pentenoyl group alters the lipophilicity and molecular interactions of the compound compared to Docetaxel. This would likely affect its compatibility with various carrier materials and its release rate from a given formulation.
Environmental Conditions: The pH and enzymatic activity of the release medium would be critical factors, particularly in assessing the stability of the ester linkage of the pentenoyl group and its potential cleavage, which would in turn affect the release kinetics.
Without dedicated experimental data, any discussion of the in vitro release kinetics and stability of this compound remains speculative. Future research is required to explore the formulation of this specific Docetaxel derivative and to characterize its behavior in drug delivery systems to determine its potential as a therapeutic agent.
Advanced Analytical Methodologies for Research and Discovery
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of docetaxel (B913) and its related compounds, including 2-Debenzoyl-2-pentenoyl Docetaxel. The versatility of HPLC lies in its ability to be coupled with various detectors, most commonly Ultraviolet (UV) and Mass Spectrometry (MS), to achieve both quantitative and qualitative analysis.
In the analysis of docetaxel and its impurities, reversed-phase HPLC is the most frequently employed mode. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
UV detection is a robust and widely used method for the quantification of docetaxel and its related substances. globalresearchonline.net The chromophoric nature of the docetaxel molecule, containing aromatic rings, allows for sensitive detection at specific wavelengths, typically around 230 nm. nih.gov When developing an HPLC-UV method for the analysis of this compound, key parameters that are optimized include the column chemistry, mobile phase composition, flow rate, and oven temperature to ensure adequate resolution from docetaxel and other potential impurities.
Mass Spectrometry (MS) detection, when coupled with HPLC (LC-MS), provides a higher degree of specificity and sensitivity compared to UV detection. It allows for the determination of the molecular weight of the eluting compounds, which is a critical piece of information for impurity identification. For this compound, LC-MS would be used to confirm its identity by detecting its specific mass-to-charge ratio (m/z).
A representative HPLC method for the analysis of docetaxel and its impurities is summarized in the table below. Such a method would be validated for parameters like specificity, linearity, precision, and accuracy to ensure its suitability for the intended purpose, including the quantification of this compound.
Table 1: Representative HPLC Parameters for the Analysis of Docetaxel and Related Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers exceptional sensitivity and selectivity, which are crucial for measuring the low concentrations of metabolites or impurities often present in preclinical and clinical samples. nih.gov
The LC-MS/MS method involves the separation of the target analyte from the biological matrix components using HPLC, followed by its introduction into the mass spectrometer. In the mass spectrometer, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated or sodiated molecule of this compound is selected. This precursor ion is then fragmented to produce characteristic product ions. The transition from the precursor ion to one or more specific product ions is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides a high degree of specificity and reduces background noise. nih.gov
Method development for LC-MS/MS quantification requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters. Sample preparation is also a critical step and often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.gov An internal standard, a compound structurally similar to the analyte, is typically added to the samples to correct for variations in sample processing and instrument response.
The validation of an LC-MS/MS method for this compound in a biological matrix would adhere to regulatory guidelines and include the assessment of linearity, accuracy, precision, selectivity, and stability.
Table 2: Illustrative LC-MS/MS Method Validation Parameters for Quantification in Plasma
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤ 15% |
| Selectivity | No significant interference at the retention time of the analyte |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including metabolites and impurities of drugs like docetaxel. nih.govnih.gov While LC-MS can provide the molecular weight, NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the determination of its precise chemical structure.
In the context of this compound, NMR would be instrumental in confirming its structure, particularly if it were an unknown impurity or a novel metabolite. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. alfa-chemistry.com
For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule. researchgate.net
The structural elucidation of a docetaxel-related impurity like this compound by NMR would involve isolating a sufficient quantity of the pure compound, followed by the acquisition and interpretation of a suite of 1D and 2D NMR spectra. The chemical shifts and coupling constants observed in the spectra would be compared with those of docetaxel and other known related compounds to confirm the structural modification, in this case, the replacement of the benzoyl group with a pentenoyl group. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Degradation Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolomics and the analysis of degradation products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. This high accuracy allows for the determination of the elemental composition of an unknown compound, which is a significant advantage in the identification of novel metabolites or degradation products of docetaxel, such as this compound. researchgate.net
When coupled with liquid chromatography (LC-HRMS), this technique can be used to screen for and identify a wide range of compounds in a single analysis. In a metabolomics study, LC-HRMS can be used to compare the metabolic profiles of biological samples from treated and untreated subjects to identify potential metabolites of a drug. Similarly, in forced degradation studies, LC-HRMS can be used to identify the products formed when a drug is subjected to stress conditions such as heat, light, acid, and base.
The identification of this compound as a degradation product or metabolite would involve detecting a feature with a mass corresponding to its elemental formula (C₄₁H₅₅NO₁₄) with high accuracy. synzeal.com Subsequent fragmentation of this ion using tandem HRMS (HRMS/MS) would provide structural information that could be used to confirm its identity.
Quantitative Analysis of this compound in Preclinical Biological Samples
A typical workflow for the quantitative analysis of this compound in preclinical samples would involve:
Method Development: Optimization of the LC-MS/MS method for the specific analyte and biological matrix.
Method Validation: A comprehensive validation of the method to ensure its reliability, including assessments of linearity, accuracy, precision, selectivity, and stability.
Sample Collection: Collection of biological samples from animals at various time points after the administration of docetaxel.
Sample Preparation: Extraction of the analyte from the biological matrix.
Sample Analysis: Analysis of the extracted samples using the validated LC-MS/MS method.
Data Analysis: Calculation of the concentration of this compound in each sample and subsequent pharmacokinetic analysis.
The data generated from these studies are crucial for regulatory submissions and for building a comprehensive understanding of the disposition of docetaxel and its related compounds in the body.
Exploration of Analogues and Further Derivatization from the 2 Debenzoyl 2 Pentenoyl Docetaxel Scaffold
Design and Synthesis of Next-Generation Taxane (B156437) Derivatives
The development of new taxane derivatives is a testament to the power of semi-synthesis, starting from naturally occurring precursors like 10-deacetylbaccatin III (DAB). nih.gov The synthesis of analogues with varied C-2 substituents, such as the pentenoyl group in 2-debenzoyl-2-pentenoyl docetaxel (B913), is a key strategy. Researchers have systematically replaced the C-2 benzoyl group with a wide array of other acyl groups to create libraries of new compounds. nih.gov The general synthetic route involves protecting the more reactive hydroxyl groups, typically at the C-7 and C-10 positions, before introducing the desired acyl group at C-2. nih.gov
Beyond the C-2 position, extensive modifications have been explored at other sites to create second and third-generation taxoids. nih.gov For instance, alterations at the C-10 position and at the C-3' nitrogen of the side chain have yielded highly potent compounds. nih.gov The synthesis of these molecules is a multi-step process that often begins with the coupling of a modified baccatin (B15129273) core with a suitably functionalized β-lactam, a cornerstone reaction in taxane chemistry known as the Ojima-Holton coupling. nih.gov Strategic incorporation of fluorine atoms has also been a common tactic to block metabolic pathways and enhance biological activity. nih.govnih.gov
Rational Drug Design Approaches Based on SAR Insights
Structure-activity relationship (SAR) studies are crucial for rationally designing more effective taxane derivatives. These studies have revealed that the C-2 benzoyl group, while important, is not immutable. Research into C-2 modified analogues has shown that replacing the benzoate (B1203000) with other groups can influence potency. For example, preparing various 2-amido docetaxel analogues, where the ester linkage is replaced by an amide, was explored, though these changes did not necessarily improve activity against drug-resistant cell lines. nih.gov This highlights the sensitive nature of this position in determining the drug's interaction with its target, β-tubulin.
Investigation of Hybrid Molecules and Prodrug Strategies
To address challenges such as poor water solubility and systemic toxicity associated with taxanes, researchers have developed innovative hybrid molecules and prodrug strategies. nih.govnih.gov A prodrug is an inactive or less active precursor that is metabolized into the active drug within the body, ideally at the tumor site. nih.gov This approach can enhance tumor specificity and reduce off-target effects. nih.gov
For taxanes like docetaxel, prodrugs are often created by modifying the hydroxyl groups, particularly at the C-2' position, with water-soluble moieties. researchgate.net This strategy can significantly improve the drug's solubility and formulation characteristics. Another advanced approach is the creation of hybrid molecules, where the taxane scaffold is fused with another bioactive compound. nih.gov This can result in a single molecule with multiple therapeutic targets, potentially leading to synergistic anticancer effects and the ability to overcome resistance mechanisms. nih.gov For example, a recent patent application described docetaxel prodrugs incorporating water-soluble modules that not only increase solubility but also possess targeted antitumor activity, releasing the active docetaxel in tumor tissues. nih.gov Furthermore, conjugation strategies using targeting moieties like N-acetylgalactosamine (GalNAc) have been successfully applied to docetaxel to facilitate targeted delivery to specific cancer cells, such as those in hepatocellular carcinoma. acs.org
Comparative Biological Evaluation of Novel Analogues
The ultimate test for any new taxane derivative is its biological performance. Novel analogues are subjected to rigorous testing to compare their efficacy against established drugs like docetaxel and paclitaxel (B517696). The primary evaluation is typically an in vitro cytotoxicity assay against a panel of human cancer cell lines.
These assays determine the concentration of the drug required to inhibit cell proliferation by 50% (IC50), providing a direct measure of potency. For example, studies on 2',2'-difluoro derivatives of docetaxel showed that some analogues, such as those with a 3'-(2-furyl) or 3'-(2-pyrrolyl) group, exhibited activity comparable or even superior to the parent drug. nih.gov Similarly, the evaluation of novel D-seco taxoids (where the core ring structure is altered) revealed that while they were less potent than docetaxel, the data provided crucial insights into the structural requirements for activity. acs.org The development of next-generation taxanes has led to compounds with significant potency against various cancer cell lines, with some demonstrating GI50 values (50% growth inhibition) in the nanomolar range. nih.gov
The following table presents representative biological activity data for selected taxane analogues, illustrating the outcomes of these comparative evaluations.
| Compound/Analogue | Cell Line | Measurement | Value |
| Docetaxel | KB | IC50 | 0.6 nM acs.org |
| 4-methyl-5-oxo docetaxel analogue (D-seco) | KB | IC50 | 600 nM acs.org |
| 2',2'-difluorodocetaxel (3'-(2-furyl) analogue) | Human Tumor Cell Lines | Cytotoxicity | Comparable to Docetaxel nih.gov |
| 2',2'-difluorodocetaxel (3'-(2-pyrrolyl) analogue) | Human Tumor Cell Lines | Cytotoxicity | Superior to Docetaxel nih.gov |
| Taxoid 23 | NCI-60 Cell Line Panel | GI50 | ≤ 5 nM nih.gov |
| Taxoid 27 | NCI-60 Cell Line Panel | GI50 | ≤ 5 nM nih.gov |
| Taxoid 29 | NCI-60 Cell Line Panel | GI50 | ≤ 5 nM nih.gov |
This table is illustrative, compiling data from multiple studies. IC50 and GI50 are standard measures of a compound's potency in inhibiting cell growth.
These evaluations are critical for identifying promising candidates for further preclinical and clinical development, with the goal of bringing more effective and safer taxane-based therapies to cancer patients. nih.govnih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Unexplored Biological Activities and Targets
The biological activities and specific molecular targets of 2-Debenzoyl-2-pentenoyl Docetaxel (B913) are currently undefined in the scientific literature. As a derivative of Docetaxel, it is hypothesized to share a similar mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov However, the structural modification at the C2 position, replacing the benzoyl group with a pentenoyl group, may alter its binding affinity to tubulin or introduce novel biological activities.
Future preclinical research should prioritize the following:
In Vitro Cytotoxicity Screening: Comprehensive screening of 2-Debenzoyl-2-pentenoyl Docetaxel against a diverse panel of cancer cell lines is essential to determine its cytotoxic potential and to identify cancer types that may be particularly sensitive to this derivative.
Target Identification and Validation: Studies should be conducted to confirm whether this compound targets tubulin with similar or different affinity and kinetics compared to Docetaxel. Furthermore, investigations into potential off-target effects or novel molecular interactions are warranted.
Mechanism of Action Studies: Detailed mechanistic studies are necessary to elucidate the precise signaling pathways affected by this compound. This includes examining its effects on cell cycle progression, induction of apoptosis, and other potential cell death mechanisms.
Potential for Combination Preclinical Therapies with Novel Agents
The efficacy of taxanes like Docetaxel is often enhanced when used in combination with other therapeutic agents. nih.govnih.gov Preclinical studies have demonstrated synergistic effects when Docetaxel is combined with various drugs, including 5-fluorouracil, cyclophosphamide, and etoposide. nih.govnih.gov Given this precedent, investigating the potential of this compound in combination therapies is a logical and promising research avenue.
Key areas for future preclinical investigation include:
Synergy with Standard-of-Care Chemotherapies: Evaluating the combination of this compound with established chemotherapeutic agents could reveal synergistic or additive effects, potentially allowing for dose reduction and mitigation of toxicities.
Combination with Targeted Therapies: Exploring combinations with inhibitors of key oncogenic pathways, such as PI3K/AKT/mTOR or MAPK signaling, could overcome resistance mechanisms and enhance anti-tumor activity. johnshopkins.edu Preclinical models have shown that targeting these pathways can be synergistic with Docetaxel. johnshopkins.edu
Combination with Immunotherapies: The interplay between taxanes and the immune system is an area of active research. Preclinical studies should assess whether this compound can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents.
Role as a Preclinical Tool for Understanding Taxane (B156437) Biology
This compound, as a distinct analog of Docetaxel, can serve as a valuable preclinical tool to deepen our understanding of taxane biology. By comparing its activity and interaction with tubulin to that of Docetaxel and other derivatives, researchers can gain insights into the structure-activity relationships of this important class of anti-cancer drugs.
Specific applications as a preclinical tool include:
Probing Structure-Activity Relationships: The structural difference in this compound can help to delineate the specific roles of different chemical moieties in the Docetaxel molecule for its biological activity.
Investigating Mechanisms of Resistance: Cell lines resistant to Docetaxel could be tested for their sensitivity to this compound. Differential sensitivity could point to specific resistance mechanisms that this derivative might be able to overcome.
Developing Novel Taxane Analogs: Understanding the impact of the 2-pentenoyl substitution could guide the rational design and synthesis of new taxane derivatives with improved efficacy, better solubility, or a more favorable side-effect profile.
Strategies for Overcoming Preclinical Limitations and Enhancing Research Efficacy
The primary limitation in the preclinical study of this compound is the current lack of published research data. To advance our understanding of this compound, several strategies can be employed to enhance research efficacy.
Table 1: Preclinical Research Strategies for this compound
| Strategy | Description |
| Synthesis and Characterization | Development of a reliable and scalable synthesis method for this compound is a critical first step to ensure a consistent supply of high-purity compound for research purposes. |
| Development of In Vitro and In Vivo Models | Establishing a panel of relevant cancer cell lines and developing appropriate animal models (e.g., patient-derived xenografts) will be crucial for evaluating the anti-tumor activity and pharmacological properties of the compound. |
| Pharmacokinetic and Pharmacodynamic Studies | Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, will be essential for designing effective preclinical experiments and for any future clinical translation. |
| Biomarker Discovery | Identifying potential biomarkers of response or resistance to this compound through genomic, proteomic, or metabolomic approaches in preclinical models could pave the way for patient stratification in future clinical trials. |
By systematically addressing these areas, the scientific community can begin to build a comprehensive preclinical profile of this compound, which will be essential to determine its potential as a novel therapeutic agent.
Compound Information
Q & A
Q. Table 1. Key PK Parameters for Preclinical Development
| Parameter | Method | Target Threshold | Reference |
|---|---|---|---|
| Plasma Half-life | UPLC-MS/MS (rodent/human plasma) | >8 hours (rodent) | |
| Unbound Fraction | Ultrafiltration + MS | >5% (to limit binding) | |
| Volume of Distribution | Non-compartmental analysis | 50–100 L/kg (rodent) |
Q. Table 2. Synergy Screening Workflow
| Step | Technique | Outcome Metric | Reference |
|---|---|---|---|
| Combination Screening | High-throughput luminescence | Combination Index (CI) | |
| Mechanistic Validation | RNA-seq + Pathway Enrichment | Synergistic Pathways | |
| In Vivo Testing | PDX Tumor Growth Inhibition | % Tumor Regression |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
